1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Descripción

Propiedades

IUPAC Name |

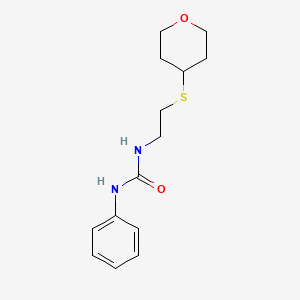

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h1-5,13H,6-11H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEXJRBVQGZBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the In Vitro Mechanism of Action of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea: A Technical Guide

Introduction: A Hypothesis-Driven Approach to a Novel Phenylurea Compound

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, with prominent examples like Sorafenib demonstrating significant therapeutic impact, often through the inhibition of protein kinases.[1][2][3] The novel compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, incorporates this key moiety. While the specific biological targets of this molecule are yet to be publicly elucidated, its structural features suggest a plausible role as a kinase inhibitor. Phenylurea derivatives have been successfully developed as potent inhibitors of the RAF kinase family, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3]

This guide, therefore, puts forth a hypothetical mechanism of action: that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, hereafter referred to as Compound-X, functions as an inhibitor of BRAF kinase, a frequently mutated and oncogenic driver in various cancers. We will outline a comprehensive in vitro strategy to rigorously test this hypothesis, progressing from direct target engagement to the assessment of downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed, field-proven protocols to investigate this proposed mechanism.

Overall Experimental Workflow

The investigation into Compound-X's mechanism of action will follow a logical, multi-tiered approach. Initially, we will assess its direct interaction with the putative target, BRAF kinase. Subsequently, we will determine its impact on the viability of cancer cells harboring a BRAF mutation. Finally, we will confirm target engagement within a cellular context by examining the downstream signaling events.

Caption: A tiered approach to validating the hypothetical mechanism of action of Compound-X.

Tier 1: Direct Target Engagement - In Vitro Kinase Inhibition Assay

Rationale: The foundational step is to determine if Compound-X can directly inhibit the enzymatic activity of its hypothesized target, BRAF kinase. A cell-free kinase assay provides a clean system to measure this interaction, absent the complexities of a cellular environment. We will determine the IC50 value, the concentration of Compound-X required to inhibit 50% of BRAF kinase activity. To assess selectivity, the assay should also be run against other relevant kinases.

Protocol: BRAF Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from established TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) methodologies.

-

Reagent Preparation:

-

Prepare a 10x stock solution of Compound-X and reference inhibitors (e.g., Vemurafenib) in 100% DMSO. Then, create a series of 1:3 serial dilutions in DMSO.

-

Prepare the Kinase/Antibody Mixture: Dilute Eu-anti-GST antibody and BRAF kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare the Tracer Mixture: Dilute the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the serially diluted Compound-X or control compounds.

-

Add 5 µL of the Kinase/Antibody mixture to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of the Tracer Mixture to each well.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Summary: Kinase Inhibition Profile

| Kinase Target | Compound-X IC50 (nM) | Vemurafenib IC50 (nM) |

| BRAF (V600E) | 85 | 31 |

| CRAF | 1,200 | 100 |

| EGFR | >10,000 | >10,000 |

| SRC | >10,000 | >10,000 |

Interpretation: The hypothetical data in this table would suggest that Compound-X is a potent inhibitor of the mutant BRAF kinase and exhibits selectivity over other kinases, including wild-type CRAF and unrelated kinases like EGFR and SRC.

Tier 2: Cellular Phenotype - Antiproliferative Activity

Rationale: Having established direct target inhibition, the next critical step is to assess whether this translates into a functional effect in a relevant cellular context. We will use a cancer cell line known to be dependent on BRAF signaling for survival and proliferation, such as the A375 melanoma cell line which harbors the BRAF V600E mutation. A reduction in cell proliferation upon treatment with Compound-X would support our hypothesis.

Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding:

-

Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a 2x stock of Compound-X serial dilutions in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control (Vemurafenib).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Data Acquisition:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the data to the vehicle control and plot cell viability against the logarithm of Compound-X concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

-

Hypothetical Data Summary: Antiproliferative Activity

| Cell Line | BRAF Status | Compound-X GI50 (µM) | Vemurafenib GI50 (µM) |

| A375 | V600E | 0.5 | 0.2 |

| MCF-7 | Wild-Type | >50 | >50 |

Interpretation: This hypothetical data would indicate that Compound-X selectively inhibits the growth of BRAF-mutant cancer cells, consistent with an on-target antiproliferative effect.

Tier 3: Mechanistic Validation - Downstream Signaling Analysis

Rationale: To definitively link the observed antiproliferative effect to the inhibition of BRAF, we must analyze the phosphorylation status of its downstream effectors, MEK and ERK. A potent and selective BRAF inhibitor should lead to a dose-dependent decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), without affecting their total protein levels.

The BRAF/MEK/ERK Signaling Pathway

Caption: Proposed inhibition of the BRAF/MEK/ERK pathway by Compound-X.

Protocol: Western Blot Analysis for p-MEK and p-ERK

-

Cell Treatment and Lysis:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of Compound-X for 2 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Expected Outcome: A successful experiment would show a dose-dependent decrease in the intensity of the p-MEK and p-ERK bands with Compound-X treatment, while the total MEK, total ERK, and GAPDH bands remain unchanged. This result would provide strong evidence that Compound-X engages and inhibits the BRAF kinase in intact cells, leading to the observed antiproliferative phenotype.

Conclusion

This technical guide outlines a hypothesis-driven, systematic approach to elucidating the in vitro mechanism of action for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. By progressing through direct target engagement assays, cellular phenotype assessment, and mechanistic validation of downstream signaling, researchers can build a robust data package to support the proposed mechanism as a BRAF kinase inhibitor. The provided protocols are established, reliable methods that, when combined, offer a powerful strategy for characterizing novel chemical entities in drug discovery.

References

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). MDPI. Retrieved March 17, 2026, from [Link]

-

(PDF) In-Vitro antioxidant assay of synthesized 2 & 4 substituted phenyl Urea/Thiourea (Carboxylic Acid/Carboxamide) by using 1, 1, Diphenyl-2-Picrylhydrazyl as a stable oxidant. (2016). ResearchGate. Retrieved March 17, 2026, from [Link]

-

(PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

-

1-(2-Amino-eth-yl)-3-phenyl-thio-urea. (2011). PubMed. Retrieved March 17, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). PubMed. Retrieved March 17, 2026, from [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PubMed. Retrieved March 17, 2026, from [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). MDPI. Retrieved March 17, 2026, from [Link]

-

(PDF) Synthesis and Biological Evaluation of - Amanote Research. (2017). Amanote. Retrieved March 17, 2026, from [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. Retrieved March 17, 2026, from [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PMC. Retrieved March 17, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Sciences Center. Retrieved March 17, 2026, from [Link]

-

Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2009). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

An In-Depth Technical Guide on the Preclinical Characterization of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea: A Hypothetical Case Study

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic and pharmacodynamic data for the compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. Therefore, this document serves as a comprehensive, in-depth technical guide and a hypothetical case study for drug development professionals. It outlines the essential experimental framework, data interpretation, and methodologies that would be employed to characterize a novel chemical entity with this structure.

Introduction: A Novel Phenylurea Compound

The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea belongs to the broad class of phenylurea derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The urea moiety is a key structural feature in several approved drugs and is known to form critical hydrogen bond interactions with biological targets.[1][2] The incorporation of a tetrahydropyran ring may influence physicochemical properties such as solubility and metabolic stability, while the thioether linkage introduces a potential site for metabolism and further molecular interactions.

Given the structural alerts and the history of related compounds, this guide will hypothesize a potential mechanism of action and outline the requisite studies to build a comprehensive pharmacokinetic and pharmacodynamic profile.

Part 1: Pharmacokinetics - Understanding the Journey of the Compound in the Body

The pharmacokinetic profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its efficacy and safety. A thorough in vitro and in vivo characterization is paramount.

In Vitro ADME Profiling

A battery of in vitro assays provides the initial assessment of a compound's drug-like properties.

Table 1: Hypothetical In Vitro ADME Data for 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

| Parameter | Assay Type | Result | Implication |

| Solubility | Kinetic Solubility | 150 µM at pH 7.4 | Moderate solubility, may not be a limiting factor for absorption. |

| Permeability | PAMPA | 10 x 10⁻⁶ cm/s | High passive permeability predicted. |

| Plasma Protein Binding | Equilibrium Dialysis | 95% (Human) | High binding, which may affect the free drug concentration. |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability, suggesting potential for first-pass metabolism. |

| CYP450 Inhibition | Fluorometric Assay | IC₅₀ > 10 µM for major isoforms | Low potential for drug-drug interactions via CYP inhibition. |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the rate of metabolism of a test compound.

Objective: To determine the in vitro intrinsic clearance of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in human liver microsomes.

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

Human Liver Microsomes (pooled, 20 mg/mL)

-

NADPH regenerating system (e.g., GOLDPak)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

Acetonitrile with internal standard for quenching

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Hypothetical Metabolic Pathway

Based on the structure, potential metabolic pathways could include oxidation of the phenyl ring, oxidation of the thioether to a sulfoxide or sulfone, and N-dealkylation.

Caption: Hypothetical metabolic pathway of the title compound.

In Vivo Pharmacokinetics in Rodents

Following promising in vitro data, the pharmacokinetic profile is assessed in an animal model, typically rats.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Intravenous and Oral Administration)

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 500 | 350 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng*h/mL) | 800 | 2000 |

| t½ (h) | 2.5 | 3.0 |

| Clearance (mL/min/kg) | 20 | - |

| Volume of Distribution (L/kg) | 4.0 | - |

| Oral Bioavailability (%) | - | 50% |

These hypothetical data suggest moderate clearance, a reasonable volume of distribution, and good oral bioavailability.

Part 2: Pharmacodynamics - How the Compound Acts on the Body

The pharmacodynamics of a drug describe its mechanism of action and the resulting physiological effects. Based on the phenylurea scaffold, a plausible, hypothetical target is a protein kinase, a common target for this class of compounds.

Hypothetical Mechanism of Action: Kinase Inhibition

We will hypothesize that 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is an inhibitor of a specific kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in angiogenesis and cancer.[3]

In Vitro Potency and Selectivity

The inhibitory activity against the primary target and a panel of other kinases would be determined.

Table 3: Hypothetical Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) |

| VEGFR-2 | 50 |

| PDGFRβ | 200 |

| c-Kit | 500 |

| EGFR | >10,000 |

This profile suggests a potent and relatively selective inhibitor of VEGFR-2.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Objective: To determine the IC₅₀ of the test compound against VEGFR-2.

Materials:

-

Recombinant VEGFR-2 kinase

-

Fluorescently labeled substrate peptide

-

Europium-labeled antibody specific for the phosphorylated substrate

-

ATP

-

Test compound serial dilutions

-

Assay buffer

Procedure:

-

Compound Plating: In a 384-well plate, add serial dilutions of the test compound.

-

Kinase Reaction: Add the kinase, substrate peptide, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.

-

Detection: Stop the kinase reaction and add the Eu-labeled antibody. Incubate to allow antibody binding to the phosphorylated substrate.

-

Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Hypothetical Signaling Pathway

The compound is hypothesized to inhibit the VEGFR-2 signaling pathway, which plays a crucial role in angiogenesis.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide has outlined a hypothetical, yet comprehensive, preclinical characterization of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. The presented framework, from in vitro ADME and kinase profiling to in vivo pharmacokinetics, provides a robust pathway for evaluating novel chemical entities. The hypothetical data suggest a compound with favorable drug-like properties and a potent, selective mechanism of action.

Further studies would involve in vivo efficacy models (e.g., tumor xenograft models if the anticancer hypothesis holds), safety pharmacology, and toxicology studies to fully assess the therapeutic potential of this compound.

References

- Vertex AI Search. (2025, January 18). Pharmacology of Urea and Ureaphil ; Mechanism of Action, Pharmacokinetics, Uses, Effects.

- Celen, S., et al. (2013, March 19). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.

- Diab, Y., et al. (n.d.). Design, Synthesis and Biological Activities of (Thio)

- Rotas, G., & Varvounis, G. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.

- Haque, M. A., et al. (n.d.).

- McLawhon, R. W., et al. (n.d.).

- Request PDF. (n.d.). Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors.

- Busschaert, N., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.

- Benchchem. (n.d.). Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio- | 24885-87-8.

- Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

- Food and Drug Administration. (2022, January 26).

- Monma, A., et al. (n.d.).

- Piver, M. S., et al. (n.d.). Pharmacokinetics and Toxicity of 120-hour Continuous-Infusion Hydroxyurea in Patients With Advanced Solid Tumors. PubMed.

- Bioorg Med Chem Lett. (2012, June 15).

- Chemsrc. (2026, February 19). 1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea.

- Semantic Scholar. (n.d.).

- eScholarship. (2012, April 5). NIH Public Access.

- MDPI. (2010, March 24). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)

- PubMed. (2009, October 15).

- PMC. (2012, May 30). Urea for treatment of acute SIADH in patients with subarachnoid hemorrhage: a single-center experience.

- EUR Research Information Portal. (2025, February 1).

Sources

Receptor binding affinity of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) whose biological targets and therapeutic potential are yet to be defined. The compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea represents such a frontier. Its structure, a composite of a flexible aryl urea scaffold and a tetrahydropyran (THP) moiety, suggests a rich potential for interaction with a variety of biological targets. The aryl urea core is a well-established pharmacophore known for its role in kinase inhibition and other protein-protein interactions, largely due to its hydrogen bonding capabilities[1][2][3]. The inclusion of the THP ring, a common strategy in medicinal chemistry, often serves to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can influence binding selectivity[4][5].

This guide is structured not as a review of existing data—as the specific receptor affinities for this compound are not publicly documented—but as a strategic and methodological blueprint for its characterization. We will proceed with the informed hypothesis that the aryl urea component may direct the molecule towards targets such as protein kinases or G-protein coupled receptors (GPCRs), where similar urea-based ligands have shown activity[2][6][7]. This document will provide the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive investigation into the receptor binding profile of this intriguing molecule.

Section 1: The Foundational Principles of Receptor-Ligand Interactions

The initial step in characterizing any NCE is to quantify its binding affinity for a putative receptor. This affinity is a measure of the strength of the non-covalent interaction between the ligand (our compound) and its protein target. The key parameters we seek to determine are:

-

Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. A lower Kd value signifies a higher binding affinity. It is an intrinsic property of the interaction and is independent of the assay format.

-

Inhibitory Constant (Ki): In competitive binding assays, the Ki represents the affinity of a test compound (our NCE) for a receptor in the presence of a competing ligand (often a radiolabeled or fluorescent probe).

-

Half-maximal Inhibitory Concentration (IC50): This is the concentration of the NCE required to displace 50% of a specific probe from its receptor. The IC50 is an experimental value that can be influenced by assay conditions, and it is often converted to a Ki value for standardization.

A thorough understanding of these parameters is crucial for making informed decisions in the subsequent stages of drug development.

Section 2: Experimental Workflow for Determining Receptor Binding Affinity

The selection of an appropriate assay is contingent on the availability of tools for the hypothesized target and the desired throughput. Below, we outline two robust and widely adopted methodologies: a classic Radioligand Binding Assay and a modern, label-free Surface Plasmon Resonance (SPR) analysis.

Radioligand Binding Assay: A Competitive Inhibition Approach

This technique is a gold standard for quantifying the affinity of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a receptor.

Experimental Protocol

-

Receptor Preparation:

-

Source of Receptors: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., a specific kinase or GPCR) or membrane preparations from these cells.

-

Membrane Preparation: If starting from cell culture, harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Protein Quantification: Determine the total protein concentration in the membrane preparation using a standard method like the Bradford assay to ensure consistency across experiments.

-

-

Assay Setup:

-

Total Binding: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) of known high affinity for the target.

-

Non-specific Binding (NSB): In a parallel set of experiments, incubate the receptor, radioligand, and a high concentration of an unlabeled, known potent ligand for the receptor. This will saturate the receptors, and any remaining radioligand binding will be considered non-specific.

-

Competitive Binding: Incubate the receptor and radioligand with a range of concentrations of the test compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Incubation and Termination:

-

Incubate all samples at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any residual unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter discs in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): A Label-Free, Real-Time Approach

SPR is a powerful technique that allows for the real-time, label-free detection of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip.

Experimental Protocol

-

Chip Preparation and Receptor Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified receptor protein onto the activated surface. The protein should be in a low-salt buffer with a pH below its isoelectric point to facilitate covalent linkage.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the test compound over both the receptor-immobilized and reference flow cells.

-

Monitor the binding in real-time by recording the change in the SPR signal (measured in Response Units, RU). Each injection cycle consists of an association phase (when the compound is flowing over the chip) and a dissociation phase (when running buffer replaces the compound solution).

-

-

Data Processing and Analysis:

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process will yield the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is then calculated as Kd = kd / ka .

-

Diagram of SPR Experimental Workflow

Caption: Step-by-step workflow for an SPR binding analysis.

Section 3: Data Presentation and Hypothetical Case Study

To illustrate the application of these methodologies, let us consider a hypothetical scenario where we are testing our NCE against a panel of three receptor kinases: Kinase A, Kinase B, and Kinase C.

Hypothetical Binding Affinity Data

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |

| NCE | Kinase A | Radioligand Binding | 50 | 25 | - |

| NCE | Kinase B | Radioligand Binding | 1500 | 750 | - |

| NCE | Kinase C | Radioligand Binding | >10,000 | >5,000 | - |

| NCE | Kinase A | SPR | - | - | 30 |

NCE: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Interpretation of Hypothetical Results

In this scenario, the data clearly indicate that our NCE has a specific and moderately high affinity for Kinase A, with a Ki value of 25 nM from the radioligand binding assay. The SPR data corroborates this finding, yielding a Kd of 30 nM. The significantly higher Ki for Kinase B and the lack of activity at Kinase C suggest a good degree of selectivity for Kinase A. This selectivity is a highly desirable attribute in drug discovery, as it can minimize off-target effects.

Section 4: Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial characterization of the receptor binding affinity of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. By leveraging the known pharmacology of its constituent aryl urea and tetrahydropyran moieties, we can formulate rational hypotheses about its potential targets. The detailed protocols for radioligand binding assays and surface plasmon resonance provide robust and reliable means to quantify its binding affinity and selectivity.

The path from a novel chemical entity to a potential therapeutic is long and requires a meticulous, data-driven approach. The determination of receptor binding affinity is a critical first step on this journey, providing the foundational data upon which all subsequent research and development will be built.

References

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

-

Binding Database. BindingDB. [Link]

-

Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Link]

-

Aryl urea derivatives of spiropiperidines as NPY Y5 receptor antagonists. PubMed. [Link]

-

Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]

-

Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. [Link]

-

Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. Scholars@Duke. [Link]

-

Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]

-

Structure-affinity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a New Class of 5-hydroxytryptamine7 Receptor Agents. PubMed. [Link]

-

Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. PubMed. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Semantic Scholar. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Aryl urea derivatives of spiropiperidines as NPY Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Executive Summary

The discovery of novel therapeutic agents hinges on the rigorous early-stage evaluation of their biological activity and safety profile. Phenylurea derivatives represent a versatile chemical scaffold that has given rise to numerous compounds with significant anticancer properties.[1] This guide provides a comprehensive, in-depth framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea . As this is a novel entity, this document focuses on establishing a robust, scientifically sound, and self-validating methodology. We detail an integrated, dual-assay strategy employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Lactate Dehydrogenase (LDH) assays to provide a multi-faceted view of the compound's effect on cell viability and membrane integrity. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research, offering field-proven insights and detailed protocols to ensure data integrity and reproducibility.

Introduction: Rationale and Scientific Context

Substituted urea and thiourea derivatives are of significant interest in medicinal chemistry due to their proven antiproliferative properties against a wide range of cancer cell lines.[2] The core urea moiety serves as a critical hydrogen bonding motif, while substitutions on the flanking groups allow for the modulation of biological activity.[1] The target compound, 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea , combines a classic phenylurea warhead with a thioether-linked tetrahydropyran group, a novel structural combination with unexplored biological potential.

The primary goal of preliminary cytotoxicity screening is to determine the concentration at which a compound elicits a toxic effect on cultured cells, often expressed as the half-maximal inhibitory concentration (IC50). This initial screen is a critical filter in the drug discovery pipeline, identifying candidates with potent activity and providing early indications of potential therapeutic windows. To ensure the reliability of these initial findings, it is imperative to move beyond single-endpoint assays. This guide advocates for an orthogonal approach, pairing an assessment of metabolic activity with a direct measure of cell membrane damage.

Foundational Strategy: A Validated Dual-Assay Approach

To build a trustworthy cytotoxicity profile, we will employ two distinct, well-established colorimetric assays that measure different cellular endpoints. This strategy provides a more complete picture of the compound's effects than either assay could alone.

2.1 Assay 1: MTT for Metabolic Viability

The MTT assay is a cornerstone method for assessing cell viability by measuring cellular metabolic activity.[3][4] The principle lies in the capacity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][6] The quantity of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[7] A reduction in the formazan signal indicates a decrease in metabolic function, which can be due to cytotoxicity or cytostatic effects.

2.2 Assay 2: LDH for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[8][9] LDH is a stable cytosolic enzyme present in all cell types that is rapidly released into the cell culture medium upon cell lysis or membrane damage.[10][11] The assay measures the enzymatic activity of this released LDH in the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[9]

By using these two assays in parallel, we can distinguish between different modes of cell death. For example, a compound that induces necrosis will cause a strong signal in the LDH assay (membrane rupture) and a corresponding loss of signal in the MTT assay. Conversely, a compound that is primarily anti-proliferative or induces apoptosis with delayed membrane collapse might show a strong decrease in the MTT signal with a relatively low initial LDH release.

Experimental Design: The Blueprint for Reliable Data

A robust experimental design is the bedrock of reproducible science. The following sections outline the critical choices and controls necessary for the cytotoxicity screening of our target compound.

3.1 Cell Line Selection

The choice of cell line can significantly impact assay results.[12] A well-considered panel should be used to assess both potency and potential selectivity.[13][14] For this preliminary screen, we recommend a panel comprising:

-

A549: Human lung carcinoma.

-

MCF-7: Human breast adenocarcinoma.

-

HeLa: Human cervical adenocarcinoma.[15]

-

NIH3T3 or HK-2: A non-cancerous murine fibroblast or human kidney cell line to serve as a control for general cytotoxicity and to calculate a preliminary selectivity index.[16][17]

3.2 Controls: The Self-Validating System

Proper controls are non-negotiable for data interpretation. Each 96-well plate must include:

-

Vehicle Control: Cells treated with the highest concentration of the vehicle (solvent) used to dissolve the test compound. Since many hydrophobic compounds are dissolved in Dimethyl Sulfoxide (DMSO), this is a critical control. The final DMSO concentration in the culture medium should ideally be kept at or below 0.1% to minimize solvent-induced artifacts, though many cell lines can tolerate up to 0.5%.[18][19] It is imperative to run a matched vehicle control for each compound concentration.[20][21]

-

Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% viability.[22]

-

Positive Control: Cells treated with a well-characterized cytotoxic drug, such as Doxorubicin .[15][23] This confirms the assay is performing correctly and that the cells are responsive to cytotoxic agents.

-

Media Blank: Wells containing only culture medium (no cells) to determine the background absorbance of the medium and assay reagents.[22]

3.3 Compound Preparation and Dosing

-

Stock Solution: Prepare a high-concentration stock solution of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in 100% cell culture-grade DMSO.

-

Serial Dilutions: Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM. It is crucial to ensure the final DMSO concentration remains constant across all dilutions and does not exceed the predetermined non-toxic level (e.g., 0.5%).[18]

Visualization of Core Methodologies

Visual diagrams provide a clear and immediate understanding of complex workflows and mechanisms.

Caption: Overall workflow for preliminary cytotoxicity screening.

Caption: Core principles of the MTT and LDH cytotoxicity assays.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format and should be performed in triplicate for each condition.

5.1 Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[3][7]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound or controls (vehicle, doxorubicin) to the respective wells.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7][24]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. During this period, viable cells will convert the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[5] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm is recommended to subtract background absorbance.[5][7]

5.2 Protocol 2: LDH Cytotoxicity Assay

This protocol is based on established principles for measuring LDH release.[9]

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 5.1) in a separate 96-well plate. It is crucial to set up additional control wells for this assay:

-

Spontaneous LDH Release: Untreated cells (measures background cell death).

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.[25]

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[9]

-

Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[9][26]

-

Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the specified volume (e.g., 50-100 µL) of the reaction mixture to each well containing the supernatant.[25]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[25]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.[25]

Data Analysis and Interpretation

6.1 Calculation of Cell Viability and Cytotoxicity

First, subtract the average absorbance value of the media blank from all other readings.

-

For the MTT Assay:

-

Percent Viability (%) = ( (Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells) ) * 100

-

-

For the LDH Assay:

-

Percent Cytotoxicity (%) = ( (Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ) * 100

-

6.2 IC50 Determination

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[27] To determine the IC50, plot the Percent Viability (or Percent Cytotoxicity) against the log-transformed concentrations of the compound. Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[28][29] Software such as GraphPad Prism or specialized Excel add-ins can perform this calculation.[27][28]

6.3 Data Presentation

Summarize the calculated IC50 values in a clear, structured table for easy comparison across cell lines and time points.

| Compound | Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Selectivity Index (SI)* |

| Compound X | A549 | 48 | Value | Value | Value |

| MCF-7 | 48 | Value | Value | Value | |

| HeLa | 48 | Value | Value | Value | |

| NIH3T3 | 48 | Value | Value | N/A | |

| Doxorubicin | A549 | 48 | Value | Value | Value |

| MCF-7 | 48 | Value | Value | Value | |

| HeLa | 48 | Value | Value | Value | |

| NIH3T3 | 48 | Value | Value | N/A |

*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line. A value ≥ 2 is often considered indicative of selective activity.[16]

Conclusion and Future Directions

This guide provides a robust and multi-faceted framework for the initial cytotoxic evaluation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. By employing both the MTT and LDH assays, researchers can generate reliable and interpretable data on the compound's effect on cell viability and membrane integrity. The resulting IC50 values and selectivity indices will serve as a critical foundation for go/no-go decisions in the drug development process. Promising results from this preliminary screen should be followed by more detailed mechanistic studies, such as assays for apoptosis (e.g., caspase activity, Annexin V staining) and cell cycle analysis, to elucidate the specific mode of action.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

-

Riss, T. L., et al. (2016). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Assay and Drug Development Technologies, 14(1), 31–46. Retrieved from [Link]

-

ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? ResearchGate. Retrieved from [Link]

-

Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. Retrieved from [Link]

-

CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]

-

Science Gateway. (n.d.). How to calculate IC50. AAT Bioquest. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. ResearchGate. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]

-

ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Retrieved from [Link]

-

Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Retrieved from [Link]

-

Goutelle, S., et al. (2008). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 10(3), 474–481. Retrieved from [Link]

-

Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. Retrieved from [Link]

-

PubMed. (2003, February 15). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology, 88(2), 198-203. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose-response curve of cytotoxicity of doxorubicin as a positive control. ResearchGate. Retrieved from [Link]

-

Stack Exchange. (2017, May 30). Why is a DMSO-only Control Important? Biology Stack Exchange. Retrieved from [Link]

-

Sadeghi-Aliabadi, H., et al. (2010). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 5(2), 127–133. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. PubMed. Retrieved from [Link]

-

Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 284–288. Retrieved from [Link]

-

SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Retrieved from [Link]

-

Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]

-

PubMed. (2022, January 10). Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. PubMed. Retrieved from [Link]

-

Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

-

Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6537. Retrieved from [Link]

-

ResearchGate. (2025, September 2). Discovery of ethyl urea derivatives as inhibitors of islet amyloid polypeptide fibrillization and cytotoxicity. ResearchGate. Retrieved from [Link]

-

Dove Medical Press. (2015, January 29). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 891–902. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 11. assaygenie.com [assaygenie.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.waocp.org [journal.waocp.org]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biology.stackexchange.com [biology.stackexchange.com]

- 22. clyte.tech [clyte.tech]

- 23. researchgate.net [researchgate.net]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. cellbiologics.com [cellbiologics.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. Star Republic: Guide for Biologists [sciencegateway.org]

- 29. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. Due to the absence of published experimental data for this specific molecule, this document leverages a fragment-based approach to forecast its key characteristics, including molecular structure, molecular weight, melting point, solubility, lipophilicity (LogP), and spectroscopic signatures (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry). Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a robust framework for researchers synthesizing and characterizing this and structurally related molecules. The methodologies are presented to ensure scientific integrity, with an emphasis on the rationale behind experimental choices and self-validating systems.

Compound Identification and Structural Analysis

The initial step in characterizing any compound is to unequivocally define its molecular structure from its nomenclature.

IUPAC Name: 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Deconstruction of the Name:

-

1-phenyl...urea: A urea core substituted on one nitrogen with a phenyl group.

-

-3-(2-(...thio)ethyl)urea: The second nitrogen of the urea is substituted with an ethyl group, which in turn is connected via a sulfur atom (thioether linkage).

-

...((tetrahydro-2H-pyran-4-yl)thio)...: The sulfur atom is attached to the 4-position of a tetrahydro-2H-pyran ring.

This systematic deconstruction yields the following chemical structure:

Chemical Structure:

(Image generated for illustrative purposes)

Based on this structure, the fundamental molecular properties can be calculated.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 296.39 g/mol |

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of the molecule's structural fragments: the phenylurea head, the thioether linker, and the tetrahydropyran tail.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | White to off-white crystalline solid. | The phenylurea moiety contributes to a rigid structure capable of strong intermolecular hydrogen bonding, which typically results in a solid state at room temperature. Phenylurea itself is a colorless crystalline solid.[1] |

| Melting Point | 130 - 160 °C | Phenylurea has a melting point of 145-147 °C.[2][3][4] The addition of the flexible and bulkier thioether-tetrahydropyran chain may disrupt crystal packing, potentially lowering the melting point, but the increased molecular weight will also be a factor. |

| Solubility | ||

| In Water | Slightly soluble to insoluble. | While the urea and tetrahydropyran ether groups can form hydrogen bonds with water, the molecule has significant nonpolar character from the phenyl ring and the aliphatic portions. Phenylurea is only slightly soluble in water.[1] Thioethers are generally insoluble in water.[1] |

| In Organic Solvents | Soluble in polar aprotic solvents (DMSO, DMF), and alcohols (ethanol, methanol). Moderately soluble in chlorinated solvents (dichloromethane). | Phenylurea is highly soluble in organic solvents like ethanol.[1] The overall structure suggests good solubility in solvents that can engage in hydrogen bonding and solvate both polar and nonpolar regions.[5] |

| Lipophilicity (LogP) | Estimated between 2.0 and 3.5 | The phenyl group (logP ~2.0) and the alkyl chain contribute to lipophilicity. The urea, ether, and thioether functionalities will decrease the LogP. This estimated range suggests moderate lipophilicity, a key parameter for drug-likeness. |

| pKa | ~13-14 (for the urea N-H proton) | The urea protons are very weakly acidic. The pKa of the N-H proton in phenylurea is approximately 13.37.[6] The substitution on the other nitrogen is unlikely to alter this value dramatically. |

Experimental Determination of Physicochemical Properties

This section provides standardized protocols for the empirical validation of the predicted properties.

Synthesis and Purification Workflow

A plausible synthetic route is essential for obtaining the material for characterization. A proposed workflow is outlined below.

Caption: Proposed workflow for the synthesis, purification, and characterization of the target compound.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.[7]

Protocol:

-

Sample Preparation: Ensure the crystalline solid is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of approximately 3 mm.[8]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

-

Rapid Determination (Optional): Perform a quick heating run (10-20 °C/min) to find an approximate melting range.[10]

-

Accurate Determination: Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7]

Solubility Assessment

A systematic approach to solubility testing can provide insights into the compound's polarity and potential for formulation.

Protocol:

-

Sample Preparation: Weigh 10 mg of the compound into separate, labeled vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, ethanol, DMSO, dichloromethane, hexane).

-

Agitation: Vortex each vial vigorously for 1-2 minutes.

-

Visual Inspection: Observe each vial against a contrasting background. Note whether the compound has completely dissolved (clear solution), is partially soluble (cloudy suspension), or is insoluble (precipitate remains).[11][12]

-

Classification: Classify the solubility as soluble (>10 mg/mL), slightly soluble, or insoluble.

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. growingscience.com [growingscience.com]

- 5. scielo.br [scielo.br]

- 6. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Thiol - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Preparation of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea Solutions in DMSO for In Vitro Cellular Assays

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in dimethyl sulfoxide (DMSO) for cell-based assays. The protocol emphasizes best practices to ensure compound stability, mitigate solvent-induced cytotoxicity, and maintain experimental reproducibility. Key considerations, including the physicochemical properties of the compound and solvent, detailed procedures for preparing high-concentration stock solutions, and guidelines for creating working dilutions are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro screening and analysis.

Introduction: The Critical Role of Solubilization

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a synthetic organic molecule featuring several key functional groups: a phenylurea core, a flexible ethyl linker, and a thioether bond to a tetrahydropyran ring. The urea motif is prevalent in many therapeutic agents due to its capacity for hydrogen bonding with biological targets.[1] The overall structure suggests limited aqueous solubility, making an organic solvent necessary for biological testing.

Dimethyl sulfoxide (DMSO) is the most common solvent used in drug discovery and cell biology for dissolving such compounds.[2][3] Its strong solubilizing power for a wide range of molecules, miscibility with aqueous culture media, and relatively low toxicity at working concentrations make it an invaluable tool.[4][5][6]

However, improper handling of DMSO and compound stock solutions can lead to significant experimental artifacts, including:

-

Compound Precipitation: Poorly soluble compounds can precipitate when diluted from 100% DMSO into aqueous cell culture medium, leading to inaccurate dosing.[7][8]

-

Solvent Cytotoxicity: DMSO itself can impact cell health, proliferation, and gene expression at higher concentrations, confounding experimental results.[9][10][11]

-

Compound Degradation: The chemical integrity of the test article can be compromised by factors such as water absorption by hygroscopic DMSO, repeated freeze-thaw cycles, or oxidation.[12][13] The thioether linkage in the target molecule, for instance, could be susceptible to oxidation.[14]

This guide provides a robust, self-validating protocol designed to minimize these risks and ensure the reliable application of 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea in a cell culture setting.

Foundational Principles: Compound and Solvent Characteristics

A successful protocol is built upon understanding the materials involved. The table below summarizes key properties and considerations.

| Parameter | 1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea | Dimethyl Sulfoxide (DMSO) | Causality & Experimental Impact |

| Key Functional Groups | Phenyl, Urea, Thioether, Tetrahydropyran | Sulfoxide | The compound's hydrophobic nature necessitates a strong organic solvent like DMSO. The thioether is a potential site for oxidation.[14][15] |

| Solvent Type | N/A | Polar Aprotic | DMSO's polarity allows it to dissolve a wide range of compounds without donating protons, preserving the compound's structure.[4] |

| Hygroscopicity | N/A | High | DMSO readily absorbs atmospheric water.[12] Absorbed water can promote compound hydrolysis or decrease solubility, leading to precipitation.[13] |

| Purity Requirement | High Purity Solid (>98%) | Anhydrous, Sterile-Filtered (≥99.9%) | Impurities in the compound can lead to off-target effects. Water in DMSO is a primary cause of compound instability and precipitation.[7][12] |

| Primary Hazard | Potential biological activity (handle with PPE) | Readily penetrates skin, carrying dissolved substances with it.[12] | Always use chemical-resistant gloves and other appropriate PPE when handling the compound and its DMSO solutions. |

Critical Consideration: Managing DMSO in Cell Culture

The final concentration of DMSO in the cell culture medium is a critical parameter that must be carefully controlled. While essential for solubilization, DMSO is not biologically inert.

DMSO-Induced Cytotoxicity

High concentrations of DMSO can inhibit cell proliferation, induce differentiation, or cause cell death.[10][16] The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure.[17][18]

| Cell Type Category | Recommended Max. Final DMSO Concentration (v/v) | Rationale & Key Insights |

| General Immortalized Cell Lines | ≤ 0.5% | Many robust cell lines (e.g., HeLa, CHO) can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted best practice to minimize off-target effects.[8][9][16] |

| Primary Cells & Stem Cells | ≤ 0.1% | These cell types are often more sensitive to solvent effects. Some studies recommend concentrations as low as 0.01% for particularly sensitive cells or long-term exposures.[5][18] |

| Specific Sensitive Assays | ≤ 0.1% | Assays measuring subtle changes in gene expression or metabolic function may be affected by DMSO concentrations that do not impact gross cell viability.[9] |

Crucial Directive: An appropriate vehicle control (cell culture medium containing the same final concentration of DMSO as the test wells, but without the compound) must be included in every experiment . This allows for the differentiation between the effects of the compound and the effects of the solvent.[7][8]

Experimental Protocol: From Powder to Plate

This protocol is designed to generate a high-concentration, stable stock solution and prepare accurate working dilutions for cell-based experiments. All steps involving open containers of sterile reagents should be performed in a certified biological safety cabinet using aseptic technique.[19][20]

Part A: Preparation of a 10 mM Primary Stock Solution

This section details the creation of a concentrated stock in 100% DMSO.

Materials & Equipment:

-

1-phenyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (solid)

-

Anhydrous, sterile-filtered DMSO (≥99.9% purity)[12]

-

Analytical balance (readable to 0.1 mg)

-

Sterile, nuclease-free microcentrifuge tubes (1.5 or 2.0 mL)

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Vortex mixer

-

Water bath sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Step-by-Step Procedure:

-

Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a target of 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * MW (g/mol) * 1000 mg/g

-

-

Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the weight. Carefully weigh the calculated mass of the solid compound directly into the tube.

-

Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.

-

Facilitate Dissolution: Tightly cap the tube and vortex for 30-60 seconds.[8] Visually inspect the solution against a light source to ensure all solid particles have dissolved.

-

Troubleshooting Dissolution: If the compound does not dissolve completely with vortexing:

-

Final Confirmation: Once a clear, homogenous solution is achieved, the primary stock is ready for aliquoting.

Part B: Aliquoting and Long-Term Storage

To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles which can introduce moisture and cause compound degradation.[12][21]

-

Aliquot: Dispense the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

-

Storage: Store the aliquots in a freezer, protected from light.

Part C: Preparation of Working Solutions and Cell Dosing

This part describes the dilution of the primary stock to the final concentrations required for the experiment. To prevent the compound from precipitating in the aqueous culture medium, an intermediate serial dilution series in 100% DMSO is performed first.[7][8]

Workflow:

-

Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

-

Prepare Serial Dilutions (in 100% DMSO):

-

Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

-

To create a 1:10 dilution series: Add 90 µL of 100% DMSO to each empty tube.

-

Transfer 10 µL from the 10 mM stock to the "1 mM" tube. Cap and vortex thoroughly.

-

Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube. Cap and vortex.

-

Continue this process until you have a range of concentrations in 100% DMSO that covers your experimental needs.[8]

-

-

Final Dosing Dilution (into Culture Medium):

-

The final dilution into the cell culture medium should be large enough to ensure the final DMSO concentration remains below the cytotoxic threshold (e.g., ≤0.5%). A 1:1000 dilution is common.

-

Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium:

-

Add 1 µL of the 1 mM DMSO working solution to the 1 mL of medium.

-

Final Compound Concentration = (1 µL * 1 mM) / 1001 µL ≈ 1 µM

-

Final DMSO Concentration = 1 µL / 1001 µL ≈ 0.1%

-

-

Visualization of Key Workflows

Workflow for Stock Solution Preparation```dot

Caption: Workflow for preparing working solutions and dosing cells.

References

- Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.

-

ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?[Link]

-

ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]

-

Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

-

ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

-

Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

- Verheijen, M., Lienhard, M., & Schrooders, Y. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? CryoLetters, 41(2), 73-87.

-

de la Torre, C., dos Santos, J. F., & Burin, A. M. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5), e20240035. [Link]

-

Jagiellonian Center of Innovation. THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. [Link]

-

Verdan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

- American Society of Health-System Pharmacists. (2022). ASHP Guidelines on Compounding Sterile Preparations. American Journal of Health-System Pharmacy, 79(12), 1016-1051.

-